6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, with a 2-methoxyphenyl group substituted at the 6th position. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The methoxyphenyl group might be susceptible to reactions involving the aromatic ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers could all influence properties such as solubility, melting point, boiling point, and reactivity .Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized or new synthetic routes could be explored .
properties
IUPAC Name |
6-(2-methoxyphenyl)-2,2,4-trimethyl-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-13-12-19(2,3)20-17-10-9-14(11-16(13)17)15-7-5-6-8-18(15)21-4/h5-12,20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLZVPMAUWNKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CC=CC=C3OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626528 | |
Record name | 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
666726-32-5 | |
Record name | 6-(2-Methoxyphenyl)-2,2,4-trimethyl-1,2-dihydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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